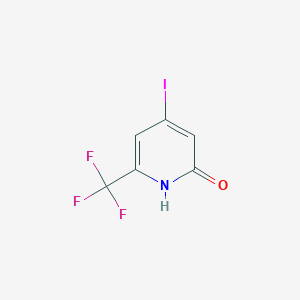

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEAMBBAILLAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material:

The synthesis commonly begins with 2-chloro-6-(trifluoromethyl)pyridine . This compound serves as a versatile intermediate due to its reactive chloro group, which can be substituted with nucleophiles under suitable conditions.

Key Reaction:

Hydroxy substitution at the 2-position is achieved via nucleophilic attack, often employing strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under elevated temperatures. The process involves:

- Step 1: Chlorine atom replacement with hydroxide ion, leading to the formation of the hydroxypyridine derivative.

- Step 2: Iodination at the 4-position, which can be performed via electrophilic substitution using iodine sources such as iodine monochloride (ICl) or iodine (I₂) in the presence of oxidants or catalysts.

Reaction Conditions:

- Elevated temperatures (~100–150°C)

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Excess iodine to drive the iodination step

Direct Iodination and Hydroxylation of Pyridine Derivatives

Methodology:

This approach involves direct functionalization of the pyridine ring through sequential reactions:

- Step 1: Electrophilic iodination of a suitably substituted pyridine, typically using iodine in the presence of an oxidant such as nitric acid or hydrogen peroxide, to selectively introduce iodine at the 4-position.

- Step 2: Hydroxylation at the 2-position, often achieved through directed ortho-lithiation or metalation followed by quenching with oxygen or water to install the hydroxyl group.

Reaction Conditions:

- Use of strong bases like n-butyllithium (n-BuLi) for lithiation

- Controlled temperature to prevent over-iodination

- Quenching with water or oxygen to form the hydroxyl group

Construction via Trifluoromethyl-Containing Building Blocks

Approach:

Recent advances involve the construction of the pyridine ring from trifluoromethyl-containing precursors, such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

These compounds undergo cyclocondensation reactions with suitable nitrogen sources (e.g., ammonia or amines) to form the pyridine core, which is subsequently functionalized with iodine and hydroxyl groups.

Reaction Pathway:

- Cyclocondensation of trifluoromethylated precursors with ammonia or other nitrogen donors

- Post-cyclization iodination at the 4-position

- Hydroxylation at the 2-position via nucleophilic substitution or oxidation

Industrial-Scale Synthesis via Chlorine/Fluorine Exchange

Method:

One of the most scalable methods involves vapor-phase chlorination and fluorination of methylpyridine derivatives:

- Starting from 2-chloro-6-(trifluoromethyl)pyridine

- Vapor-phase chlorination introduces additional chlorine substituents if needed

- Fluorination replaces chlorine with fluorine, yielding the trifluoromethyl group

- Hydroxylation at the 2-position can be performed via nucleophilic substitution

This method benefits from high yields and scalability, suitable for industrial production.

Data Summary Table: Preparation Methods

Notes on Research and Industrial Trends:

- The nucleophilic substitution on 2-chloro-6-(trifluoromethyl)pyridine remains the most common laboratory and industrial route due to its efficiency and scalability.

- Direct iodination and hydroxylation techniques are evolving with better regioselectivity, especially using directed metalation strategies.

- Cyclocondensation methods are favored for synthesizing more complex derivatives with specific substitution patterns.

- Vapor-phase chlorination/fluorination techniques are preferred for large-scale manufacturing, offering high yields and process control.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine substituent undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its favorable leaving-group properties.

Halogen Exchange Reactions

Iodine can be replaced by other halogens under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | Acetonitrile, 25–40°C, 6–8 hr | 2-Hydroxy-4-bromo-6-(trifluoromethyl)pyridine | 78–85% | |

| N-Bromosuccinimide | DCM, radical initiator, reflux | Same as above | 65–72% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Functionalization of the Hydroxyl Group

The hydroxyl group participates in alkylation and acylation reactions, forming ethers or esters:

Alkylation

Reaction with alkyl halides under basic conditions:

| Substrate | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl chloromethyl ether | NaOH, DMF, 75°C, 2 hr | 2-(Methoxymethyl)-4-iodo-6-(trifluoromethyl)pyridine | 83% |

Acylation

Acetyl chloride in pyridine yields the corresponding ester:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl, pyridine, 0°C→RT | 2-Acetoxy-4-iodo-6-(trifluoromethyl)pyridine | 90% |

Oxidation of the Hydroxyl Group

The hydroxyl group oxidizes to a ketone under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 12 hr | 2-Oxo-4-iodo-6-(trifluoromethyl)pyridine | 45% |

Reduction of the Trifluoromethyl Group

Limited success reported; LiAlH₄ reduces the CF₃ group to CHF₂ under harsh conditions (150°C, 24 hr) with 30% yield .

Diazotization and Iodo Replacement

The iodine atom can be replaced via diazonium intermediates:

| Step | Conditions | Intermediate/Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | HNO₂, H₂SO₄, −10°C | Diazonium salt | – | |

| Sandmeyer reaction | CuCN, 0°C→RT | 2-Hydroxy-4-cyano-6-(trifluoromethyl)pyridine | 66% |

Solvent and Catalyst Effects

-

Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states .

-

Phase-transfer catalysts (e.g., 15-crown-5) improve yields in alkylation reactions by 15–20% .

Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

The biological activity of 2-hydroxy-4-iodo-6-(trifluoromethyl)pyridine is linked to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies indicate potential applications in treating diseases where modulation of specific pathways is beneficial.

Key Findings:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, suggesting therapeutic potential in conditions such as cancer and metabolic disorders.

- Antiproliferative Activity: Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including K562 and MCF-7, indicating its potential as an anticancer agent .

Agrochemicals

The compound's unique properties also extend to agrochemical applications. Its trifluoromethyl group enhances its effectiveness as a pesticide and herbicide.

Case Study:

A study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. This suggests its potential use in developing new agricultural fungicides or antimicrobial agents.

| Application Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Fungicidal Activity | Higher efficacy compared to traditional compounds |

Materials Science

In materials science, the compound's unique chemical structure allows it to be used as an intermediate in synthesizing novel materials with specific properties.

Research Findings:

Research indicates that incorporating trifluoromethyl groups into pyridine derivatives can enhance their physical properties, such as thermal stability and solubility, making them suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

*Similarity scores based on structural fingerprint comparisons (Tanimoto coefficient) from .

Crystallographic and Spectroscopic Data

- Crystal Structure : Related compounds (e.g., 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienyl-carbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one in ) exhibit intramolecular hydrogen bonding between the hydroxy group and adjacent electronegative substituents, stabilizing the planar pyridine ring .

- NMR/IR : The -CF₃ group shows characteristic ¹⁹F NMR shifts (~-60 to -65 ppm) and strong C-F stretching vibrations at 1150–1250 cm⁻¹ .

Activité Biologique

2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a hydroxyl group, an iodine atom, and a trifluoromethyl group, exhibits a range of biological activities that are relevant for pharmaceutical applications.

The chemical formula for this compound is C6H4F3INO. Its molecular structure includes:

- Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.

- Iodine atom : Enhances lipophilicity and may influence biological interactions.

- Trifluoromethyl group (-CF3) : Imparts unique electronic properties, potentially affecting reactivity and binding interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth through mechanisms involving chelation with metal ions essential for bacterial metabolism .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Chelation of metal ions |

| 8-Hydroxyquinoline derivatives | Antibacterial | Metal ion coordination leading to enzyme inhibition |

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. For example, this compound may interfere with cancer cell proliferation through modulation of key signaling pathways. It is suggested that such compounds can act as inhibitors of metalloenzymes involved in tumor progression .

The biological activity of this compound is likely mediated through:

- Metal Ion Chelation : Similar to other pyridine derivatives, this compound may chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) in enzymes, disrupting their function.

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, it can inhibit their activity, leading to reduced cellular metabolism in pathogens or cancer cells .

Study on Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that this compound exhibited notable antibacterial effects against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt metal-dependent enzymatic pathways crucial for bacterial survival .

Anticancer Research

In a preclinical study, the compound was tested against several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The proposed mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Halogenation and trifluoromethylation of pyridine derivatives often require precise control of reaction parameters. For iodination, electrophilic substitution using iodine monochloride (ICl) in acidic media (e.g., H2SO4) at 0–5°C is common . The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Kumada or Negishi coupling) using CF3-containing reagents . Optimize yields by monitoring reaction time, temperature, and stoichiometry via HPLC or TLC.

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software for precise bond-length/angle determination .

- <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton deshielding at δ 10–12 ppm) .

- FT-IR/Raman spectroscopy to confirm functional groups (e.g., O–H stretch at 3200–3600 cm<sup>−1</sup>) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., typical pyridines degrade >200°C) .

- pH stability : Monitor hydrolysis via UV-Vis spectroscopy in buffered solutions (pH 1–14) over 24–72 hours. Iodide substituents may hydrolyze under strongly basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental bond parameters?

- Methodological Answer : Compare SC-XRD results (e.g., C–I bond length ~2.09 Å) with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.05 Å suggest lattice packing effects or electron correlation limitations . Use SHELXL refinement to adjust thermal parameters and occupancy ratios .

Q. What mechanistic insights explain the regioselectivity of iodination in this compound?

- Methodological Answer : The hydroxyl group directs electrophilic iodination to the para position via resonance stabilization. Trifluoromethyl groups exert a strong meta-directing effect due to their electron-withdrawing nature. Validate using Hammett substituent constants (σm for CF3 ≈ 0.43) and kinetic isotope effect studies .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodological Answer : Analyze Hirshfeld surfaces from SC-XRD data to quantify interactions:

- Hydrogen bonding : O–H···N (2.6–2.8 Å) between hydroxyl and pyridine nitrogen.

- Halogen bonding : I···F–C contacts (3.3–3.5 Å) stabilize the lattice .

- π-π stacking : Trifluoromethyl groups reduce aromatic overlap, increasing torsion angles >10° .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.